Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
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Overview
Description
Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(1-aminoethyl)phenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines .
Scientific Research Applications
Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group. This property is exploited in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required . The molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-aminoethyl)carbamate: Similar in structure but lacks the phenyl group.
N-Boc-ethylenediamine: Another carbamate used as a protecting group for amines.
Tert-butyl N-(2-mercaptoethyl)carbamate: Contains a thiol group instead of an amine.
Uniqueness
Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate is unique due to the presence of the phenyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where aromatic interactions are important .
Biological Activity
Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C13H20N2O, with a molecular weight of 236.31 g/mol. The compound can be synthesized through the reaction of tert-butyl carbamate with 2-(1-aminoethyl)phenol under specific conditions, often utilizing coupling reagents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the formation of the amide bond.
Anti-inflammatory Properties
Research has demonstrated that derivatives of this compound exhibit promising anti-inflammatory activities. A study involving a series of related compounds showed that several derivatives significantly inhibited inflammation in vivo, particularly in models such as the carrageenan-induced rat paw edema test. The percentage inhibition ranged from 39% to 54% compared to indomethacin, a standard anti-inflammatory drug .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It was found to effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related damage in cells. This activity suggests potential applications in neuroprotection and the treatment of neurodegenerative diseases .
The biological effects of this compound are believed to involve its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators.
- Reactive Oxygen Species (ROS) Scavenging : By scavenging ROS, it can mitigate oxidative damage to cellular components, contributing to its neuroprotective effects.
Case Studies and Research Findings
- In Vivo Studies : In animal models, compounds similar to this compound were tested for their anti-inflammatory effects. The results indicated significant reductions in paw edema within hours post-administration .
- In Vitro Antioxidant Assays : Various assays, including DPPH and ABTS scavenging tests, confirmed the antioxidant capacity of this compound, highlighting its potential for therapeutic use against oxidative stress .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between the compound and COX-2, supporting its role as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Anti-inflammatory, Antioxidant |
5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid | Structure | Antimicrobial |
Polyfunctionalized α-Phenyl-tert-butyl(benzyl)nitrones | Structure | Neuroprotective |
Properties
IUPAC Name |
tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(14)10-7-5-6-8-11(10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCJMXOMUPBVOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.